Synthesis of 2-Fluoro-3-iodopyridine via Lithiation-Iodination Achieves 83.6% Yield
The synthesis of 2-fluoro-3-iodopyridine via directed ortho-lithiation of 2-fluoropyridine followed by iodination proceeds with a reported yield of 83.6% . This yield is contextually high for a directed ortho-metalation on a pyridine scaffold. For comparison, the analogous lithiation of 3-fluoropyridine to produce 4-iodo-3-fluoropyridine is not feasible due to the lack of a directing group, and alternative routes often require harsher conditions or give lower overall yields. This efficient, high-yielding synthetic route directly impacts the cost and availability of the compound for procurement.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 83.6% |
| Comparator Or Baseline | 2-fluoropyridine (baseline) / alternative pyridine iodination routes (inference) |
| Quantified Difference | High yield for a directed ortho-metalation on a pyridine core. |
| Conditions | Lithiation of 2-fluoropyridine using n-butyllithium in THF at -78°C, followed by addition of iodine source. |
Why This Matters
A robust, high-yielding synthesis ensures consistent supply and cost-effectiveness, which are critical factors for procurement in both academic and industrial settings.
